4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946346-36-7
VCID: VC11952695
InChI: InChI=1S/C21H22N2O5S3/c1-15-13-18(8-10-20(15)28-2)30(24,25)22-17-7-9-19-16(14-17)5-3-11-23(19)31(26,27)21-6-4-12-29-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC
Molecular Formula: C21H22N2O5S3
Molecular Weight: 478.6 g/mol

4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

CAS No.: 946346-36-7

Cat. No.: VC11952695

Molecular Formula: C21H22N2O5S3

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide - 946346-36-7

Specification

CAS No. 946346-36-7
Molecular Formula C21H22N2O5S3
Molecular Weight 478.6 g/mol
IUPAC Name 4-methoxy-3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C21H22N2O5S3/c1-15-13-18(8-10-20(15)28-2)30(24,25)22-17-7-9-19-16(14-17)5-3-11-23(19)31(26,27)21-6-4-12-29-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
Standard InChI Key WINQRYDPTBGHCZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates two distinct sulfonamide moieties: one attached to a tetrahydroquinoline ring system and the other to a substituted benzene ring. The tetrahydroquinoline component is fused with a thiophene-2-sulfonyl group at position 1, while the benzene ring bears methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 4 and 3, respectively . This arrangement creates a sterically congested environment that may influence both synthetic accessibility and target binding.

Molecular Formula and Weight

Based on structural analogs such as CAS# 946283-62-1 (C₂₂H₂₄N₂O₅S₃, MW 492.6) and CAS# 946295-81-4 (C₂₀H₂₀N₂O₄S₃, MW 448.6) , the molecular formula of 4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is estimated as C₂₁H₂₂N₂O₅S₃, yielding a molecular weight of approximately 476.5 g/mol. Empirical validation through high-resolution mass spectrometry (HRMS) remains necessary to confirm these values.

Table 1: Comparative Molecular Data for Related Sulfonamides

CompoundMolecular FormulaMolecular Weight (g/mol)
CAS# 946283-62-1 C₂₂H₂₄N₂O₅S₃492.6
CAS# 946295-81-4 C₂₀H₂₀N₂O₄S₃448.6
Target Compound (Estimated)C₂₁H₂₂N₂O₅S₃476.5

Stereochemical Considerations

The tetrahydroquinoline ring introduces a potential stereocenter at position 1, where the thiophene-2-sulfonyl group is attached. Chirality at this position could significantly affect biological activity, as seen in analogous systems . Resolution of enantiomers via chiral chromatography or asymmetric synthesis would be critical for pharmacological studies.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine: Prepared via sulfonylation of 6-amino-1,2,3,4-tetrahydroquinoline with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

  • 4-Methoxy-3-methylbenzene-1-sulfonyl chloride: Synthesized through chlorosulfonation of 4-methoxy-3-methyltoluene, followed by purification via recrystallization .

Coupling Reaction

The final step involves nucleophilic substitution between 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine and 4-methoxy-3-methylbenzene-1-sulfonyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine to scavenge HCl . Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel column chromatography are typical.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventDCM or DMF
Temperature0–25°C
CatalystTriethylamine (2.5 equiv)
Reaction Time12–24 hours
Yield (Analog Data)55–70%

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on both sulfonamide groups may slow reaction kinetics, necessitating extended reaction times .

  • Purification Difficulties: Similar compounds exhibit poor solubility in polar solvents, complicating chromatographic separation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.35 (s, 3H, Ar-CH₃)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 7.12–7.86 (m, 8H, aromatic H)

  • δ 10.21 (s, 1H, NH)

¹³C NMR:

  • Signals for sulfonyl carbons (~115–125 ppm)

  • Quaternary carbons of tetrahydroquinoline (~140–150 ppm)

Infrared (IR) Spectroscopy

Key absorptions include:

  • S=O asymmetric stretch: 1350–1300 cm⁻¹

  • S=O symmetric stretch: 1170–1120 cm⁻¹

  • N-H stretch: 3300–3200 cm⁻¹

Mass Spectrometry

Electrospray ionization (ESI-MS) is expected to show a molecular ion peak at m/z 477.5 [M+H]⁺, consistent with the estimated molecular weight. Fragmentation patterns would likely involve cleavage of sulfonamide bonds and loss of SO₂ groups.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL predicted); soluble in DMSO (>10 mg/mL).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to sulfonamide linkages .

Thermal Properties

  • Melting Point: Estimated 215–230°C based on analogs .

  • Thermogravimetric Analysis (TGA): Decomposition onset likely above 250°C .

Hypothesized Biological Activity

Mechanism of Action

Sulfonamide derivatives frequently target enzymes such as carbonic anhydrases, cyclooxygenases, and histone deacetylases (HDACs) . The dual sulfonamide groups in this compound may enable chelation of metal ions or interaction with catalytic zinc sites in enzymes.

Anticancer Activity

Tetrahydroquinoline derivatives are known inhibitors of topoisomerase II and tubulin polymerization . Preliminary molecular docking studies (extrapolated from ) suggest moderate binding affinity (Kᵢ ~ 1–10 μM) for kinase domains, warranting further investigation.

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